molecular formula C20H15Cl B098232 Triphenylchloroethylene CAS No. 18084-97-4

Triphenylchloroethylene

Cat. No.: B098232
CAS No.: 18084-97-4
M. Wt: 290.8 g/mol
InChI Key: QEQFTTCZLHLKFX-UHFFFAOYSA-N
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Preparation Methods

Triphenylchloroethylene can be synthesized through various methods. One common synthetic route involves the reaction of triphenylmethane with phosphorus pentachloride at elevated temperatures (190°-200°C), resulting in the formation of this compound . Another method involves the elimination of hydrogen chloride from 1,1,2-triphenyl-1,2-dichloroethane . Industrial production methods typically involve similar reaction conditions but on a larger scale to ensure efficient yield and purity.

Chemical Reactions Analysis

Triphenylchloroethylene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include phosphorus pentachloride for chlorination and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Triphenylchloroethylene has been extensively studied for its estrogenic properties. It was historically significant in the treatment of breast cancer, as it was one of the first compounds found to be effective in high-dose estrogen therapy . Additionally, its derivatives, such as chlorotrianisene and broparestrol, have been used as selective estrogen receptor modulators (SERMs) in various medical applications .

In chemistry, this compound serves as a precursor for synthesizing other complex organic molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry research.

Comparison with Similar Compounds

Triphenylchloroethylene is unique due to its high estrogenic activity and the presence of a chlorine atom. Similar compounds include:

These compounds share structural similarities but differ in their specific substitutions and resulting biological activities.

Properties

IUPAC Name

(1-chloro-2,2-diphenylethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQFTTCZLHLKFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171020
Record name Phenylstilbene chloride
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Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18084-97-4
Record name 1,1′,1′′-(1-Chloro-1-ethenyl-2-ylidene)tris[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18084-97-4
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Record name Phenylstilbene chloride
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Record name Triphenylchloroethylene
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Record name Phenylstilbene chloride
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Record name Chlorotriphenylethylene
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Record name CHLOROTRIPHENYLETHYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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